molecular formula C20H30N4O3 B4038668 4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide

4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide

Cat. No.: B4038668
M. Wt: 374.5 g/mol
InChI Key: DNYZMVIRHHQANN-UHFFFAOYSA-N
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Description

4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide is a useful research compound. Its molecular formula is C20H30N4O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.23179083 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Killing of Bacterial Persisters

4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanamide and its derivatives have been explored for their potential in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a novel approach to addressing the challenge of bacterial persistence, where certain bacteria can survive antibiotic treatment. Such compounds could revolutionize the treatment of persistent bacterial infections by reverting persisters to antibiotic-sensitive states, thus enhancing the efficacy of existing antibiotics (Kim et al., 2011).

Antimicrobial Activities

Research has also led to the synthesis of new 1,2,4-triazole derivatives incorporating the this compound structure. These compounds exhibit significant antimicrobial activities, showcasing their potential as novel antimicrobial agents. Their ability to target and inhibit the growth of various microorganisms highlights their potential application in developing new treatments for infectious diseases (Bektaş et al., 2010).

Synthesis and Structural Analysis

The chemical structure and properties of derivatives have been extensively studied, revealing insights into their potential applications in various fields. Crystal structure studies and density functional theory (DFT) calculations provide a deeper understanding of the reactive sites and the electrophilic and nucleophilic nature of these molecules. Such research is crucial for the design and synthesis of new compounds with tailored properties for specific applications (Kumara et al., 2017).

Potential in Neuropharmacology

Explorations into the neuropharmacological applications of this compound derivatives have shown promising results. These compounds have been investigated for their potential as serotonin receptor antagonists, which could have implications for treating various neurological and psychiatric disorders. Research in this area focuses on understanding the interactions between these compounds and serotonin receptors, aiming to develop new therapeutic agents (Craven et al., 1994).

Properties

IUPAC Name

4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-27-18-7-3-2-6-17(18)23-13-11-22(12-14-23)16-5-4-10-24(15-16)20(26)9-8-19(21)25/h2-3,6-7,16H,4-5,8-15H2,1H3,(H2,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYZMVIRHHQANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.